Lipophilicity (LogP) Comparison: Difluoromethoxy vs. Methoxy and Hydroxy Substitution at the 4-Position
The presence of the difluoromethoxy group at the 4-position significantly increases the lipophilicity of the indan-1-one core compared to common oxygen-containing substituents. The calculated LogP for 4-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one is 2.42 , whereas the corresponding 4-methoxy analog has a LogP of 1.68 [1] and the 4-hydroxy analog has a LogP of 1.52 [2]. This enhanced lipophilicity is critical for improving passive membrane permeability and for engaging hydrophobic binding pockets in target proteins.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.42 |
| Comparator Or Baseline | 4-Methoxy-2,3-dihydro-1H-inden-1-one (LogP = 1.68); 4-Hydroxy-2,3-dihydro-1H-inden-1-one (LogP = 1.52) |
| Quantified Difference | ΔLogP = +0.74 vs. 4-methoxy; ΔLogP = +0.90 vs. 4-hydroxy |
| Conditions | Calculated values from ChemSrc and ChemBase databases |
Why This Matters
Higher lipophilicity can translate to improved cell permeability and central nervous system (CNS) penetration, making this building block a preferred choice for designing brain-penetrant molecules or for targets with hydrophobic binding sites.
- [1] ChemBase. (n.d.). 4-methoxy-2,3-dihydro-1H-inden-1-one (CAS 13336-31-7). LogP: 1.6788847. Retrieved from www.chembase.cn View Source
- [2] Ambinter. (n.d.). 2,3-dihydro-4-hydroxyinden-1-one (CAS 40731-98-4). LogP: 1.5211. Retrieved from www.ambinter.com View Source
